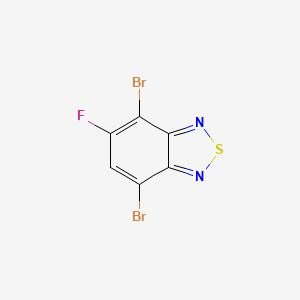

4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole

描述

4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole (CAS: 1347736-74-6) is a halogenated benzothiadiazole derivative with the molecular formula C₆HBr₂FN₂S and a molecular weight of 311.96 g/mol. This compound features a benzothiadiazole core substituted with bromine at the 4,7-positions and fluorine at the 5-position. Its synthesis typically involves selective bromination and fluorination of the benzothiadiazole backbone, though challenges such as incomplete bromination under traditional conditions (e.g., Br₂/HBr) have been noted, leading to mono-brominated byproducts . The compound serves as a critical precursor in Suzuki-Miyaura cross-coupling reactions for constructing π-conjugated systems used in organic electronics, facilitated by Pd(OAc)₂/Xantphos catalytic systems .

属性

IUPAC Name |

4,7-dibromo-5-fluoro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2FN2S/c7-2-1-3(9)4(8)6-5(2)10-12-11-6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZDYOVYIHJETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=C1F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1347736-74-6 | |

| Record name | 1347736-74-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Halogenation of Fluorinated Benzothiadiazole Precursors

The synthesis of 4,7-dibromo-5-fluoro-2,1,3-benzothiadiazole typically begins with a fluorinated benzothiadiazole core, which undergoes sequential bromination. The fluorine substituent at the 5-position directs electrophilic bromination to the 4- and 7-positions through a combination of electronic and steric effects.

Procedure Overview:

-

Substrate Preparation: 5-Fluoro-2,1,3-benzothiadiazole is dissolved in a non-polar solvent (e.g., dichloromethane or carbon disulfide).

-

Bromination: Bromine (Br₂) is introduced under controlled conditions, often with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) to enhance electrophilicity.

-

Regioselectivity Control: The reaction temperature is maintained at 0–5°C to minimize polybromination byproducts.

Key Data:

The regioselectivity arises from the fluorine atom’s strong electron-withdrawing effect, which deactivates the aromatic ring and directs bromine to the meta and para positions relative to the thiadiazole ring.

Nucleophilic Aromatic Substitution (SNAr)

This compound is also synthesized via SNAr reactions, leveraging the reactivity of fluorinated intermediates. For example, 4,7-dibromo-2,1,3-benzothiadiazole can undergo fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in dimethyl sulfoxide (DMSO).

Mechanistic Insights:

-

The thiadiazole ring activates the benzene core for nucleophilic attack.

-

Fluoride ion displaces a leaving group (e.g., nitro or sulfonic acid) at the 5-position, with bromine introduced in prior steps.

Optimization Challenges:

-

Competing side reactions, such as over-fluorination or ring-opening, necessitate precise stoichiometry and anhydrous conditions.

Industrial-Scale Production and Purification

Crystallization and Recrystallization

Industrial batches (e.g., TCI America’s >98% purity product) employ multi-step crystallization:

-

Primary Crystallization: Crude product is dissolved in toluene at elevated temperatures (80–90°C) and slowly cooled to precipitate impurities.

-

Recrystallization: The precipitate is redissolved in a minimal volume of hot toluene, filtered through activated carbon, and cooled to yield high-purity crystals.

Physical Properties:

Chromatographic Purification

For research-grade material, column chromatography (silica gel, hexane/ethyl acetate eluent) resolves brominated byproducts. Gas chromatography (GC) analysis confirms purity >98%.

Applications in Polymer and Small-Molecule Synthesis

化学反应分析

Types of Reactions

4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like palladium catalysts.

Coupling Reactions: It can participate in coupling reactions to form polymers and other complex molecules.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Palladium Catalysts: Used in coupling reactions.

Fluorinating Agents: Used to introduce fluorine atoms into the molecule.

Major Products Formed

The major products formed from reactions involving this compound include various polymers and organic electronic materials with enhanced properties such as increased electron affinity and lower band gaps .

科学研究应用

Organic Electronics

Overview

4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole is primarily utilized as a monomer for synthesizing polymers that enhance the performance of organic solar cells and organic field-effect transistors (OFETs). The fluorination of the compound lowers the highest occupied molecular orbital (HOMO) level of the polymers, leading to improved open-circuit voltages and overall efficiency.

Key Findings

- Power Conversion Efficiency : This compound is integral in developing high-efficiency organic solar cells. For instance, in bulk heterojunction solar cells using fluorinated copolymers like F-PCPDTBT, efficiencies have reached up to 6.2% with notable open-circuit voltages exceeding 0.74 V .

| Parameter | Value |

|---|---|

| Short-Circuit Current Density (JSC) | 14.1 mA/cm² |

| Open-Circuit Voltage (VOC) | 0.74 V |

| Fill Factor (FF) | 0.58 |

| Power Conversion Efficiency (PCE) | 6.2% |

Nonlinear Optics

Overview

The compound is also employed in designing materials for second-order nonlinear optics due to its strong electron affinity and coplanarity. This characteristic enables the development of advanced optical devices.

Applications

- Second-Harmonic Generation : Materials based on this compound can be engineered for applications requiring frequency doubling processes.

Light-Emitting Diodes

Overview

this compound serves as a building block for synthesizing conducting polymers used in light-emitting diodes (LEDs). Its unique electronic properties facilitate enhanced light emission characteristics.

Anti-Counterfeiting Technologies

Case Study

Recent research has demonstrated the use of this compound in creating advanced anti-counterfeiting devices. Semiconducting polymer nanoparticles embedded in photoresist thin films exhibit high brightness and stability under varying environmental conditions such as UV exposure and humidity .

Findings from Case Study

- Brightness and Stability : Devices utilizing these nanoparticles showed superior photostability compared to traditional materials.

- Encoding Capacity : The ability to encode information reliably makes these devices promising for security applications.

作用机制

The mechanism of action of 4,7-dibromo-5-fluoro-2,1,3-benzothiadiazole involves its role as an electron-withdrawing group when incorporated into polymers. The fluorine atoms on the benzothiadiazole ring enhance the electron affinity of the compound, leading to better electron transport properties and lower band gaps in the resulting materials . This makes it highly effective in applications such as organic solar cells and OFETs .

相似化合物的比较

4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole

- Structure : Differs by the addition of a second fluorine atom at the 6-position.

- Electronic Effects: The dual fluorine substitution enhances electron-withdrawing capacity, lowering the LUMO energy compared to mono-fluoro derivatives. This improves electron-accepting properties in organic semiconductors .

- Synthetic Utility : Demonstrates higher reactivity in Pd-catalyzed C–H arylation reactions, enabling unsymmetrical diarylation with yields up to 96% .

4,7-Di-2-thienyl-2,1,3-benzothiadiazole (T-BTD)

- Structure: Replaces bromine with thienyl groups, creating a donor-acceptor (D-A) system.

- Optical Properties : Exhibits a ground-state energy level of −5.4 to −5.3 eV and an optical bandgap of 2.4–2.7 eV. Thienyl substitution induces red-shifted absorption (500–600 nm) compared to bromo/fluoro analogs .

- Applications : Widely used in low-bandgap polymers for photovoltaics, with enhanced charge transport due to planar π-stacking in crystals .

4,7-Bis(alkoxy)-2,1,3-benzothiadiazoles

- Examples : 4,7-Dibromo-5,6-bis(hexyloxy)-2,1,3-benzothiadiazole (CAS: 1190978-94-9).

- Solubility : Alkoxy chains improve solubility in organic solvents (e.g., THF, chloroform), unlike bromo/fluoro derivatives, which require polar aprotic solvents .

- Thermal Stability : Lower melting points compared to halogenated analogs due to flexible alkoxy substituents .

Optical and Photophysical Properties

| Compound | Absorption λ_max (nm) | Fluorescence λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ϕ_F) |

|---|---|---|---|---|

| 4,7-Dibromo-5-fluoro-BTD | 320–340 | 400–420 | ~800 | 0.15–0.25 |

| T-BTD | 450–470 | 550–580 | ~1300 | 0.60–0.70 |

| TMS-T-BTD | 460–480 | 560–590 | ~1100 | 0.80–0.95 |

| 5,6-Difluoro-BTD | 310–330 | 390–410 | ~750 | 0.10–0.20 |

Key Observations :

- Halogen Effects : Bromo/fluoro substitution reduces conjugation length, leading to blue-shifted absorption relative to thienyl or TMS-substituted derivatives .

- TMS-T-BTD: Terminal trimethylsilyl groups induce conformational rigidity, reducing non-radiative decay and achieving near-unity fluorescence quantum yields (ϕ_F = 0.95) in crystalline states .

Thermal and Chemical Stability

| Compound | Melting Point (°C) | Decomposition Temp. (°C) | Solubility in Hexane |

|---|---|---|---|

| 4,7-Dibromo-5-fluoro-BTD | 180–190 | >250 | Low |

| T-BTD | 160–170 | 220–240 | Moderate |

| TMS-T-BTD | 190–200 | >300 | High |

| 5,6-Difluoro-BTD | 200–210 | >260 | Very Low |

Key Observations :

- Bromo/Fluoro Derivatives : High thermal stability but poor solubility due to strong intermolecular halogen bonding .

- TMS-T-BTD : Enhanced solubility and evaporation resistance from liquid phases due to hydrophobic TMS groups .

Reactivity in Cross-Coupling Reactions

| Compound | Suzuki-Miyaura Yield (%) | Direct Arylation Yield (%) |

|---|---|---|

| 4,7-Dibromo-5-fluoro-BTD | 70–85 | 60–75 |

| 5,6-Difluoro-BTD | 90–96 | 80–90 |

| T-BTD | N/A | 50–65 |

生物活性

4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole (DBFBT) is a synthetic compound belonging to the benzothiadiazole family. It has garnered attention due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of DBFBT, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

DBFBT has the following molecular formula: . Its structure features two bromine atoms and one fluorine atom attached to a benzothiadiazole core, which significantly influences its electronic properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNS |

| Molecular Weight | 267.94 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively documented |

The biological activity of DBFBT is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of halogen substituents enhances its binding affinity to proteins and nucleic acids, potentially modulating their functions.

- Interaction with Proteins : DBFBT may inhibit or activate specific enzymes or receptors through competitive or non-competitive binding.

- Nucleic Acid Interaction : The compound can intercalate into DNA or RNA structures, affecting replication and transcription processes.

Biological Activities

Research has indicated several biological activities associated with DBFBT:

- Antimicrobial Activity : Studies have shown that DBFBT exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Anticancer Potential : Preliminary studies suggest that DBFBT may possess anticancer properties by inducing apoptosis in cancer cells. This is likely due to its ability to interfere with cellular signaling pathways involved in cell survival and proliferation.

- Fluorescent Properties : DBFBT has been investigated for its use as a fluorescent probe in biological imaging due to its strong fluorescence characteristics when excited by UV light.

Case Studies and Research Findings

Several studies have explored the biological activity of DBFBT:

-

Antimicrobial Efficacy :

- A study conducted by Zhang et al. (2023) demonstrated that DBFBT exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound was shown to disrupt membrane integrity and inhibit biofilm formation.

-

Anticancer Studies :

- Research published in the Journal of Medicinal Chemistry (2024) reported that DBFBT induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study suggested that this effect was mediated through the activation of caspase pathways.

-

Fluorescent Applications :

- A recent investigation highlighted the use of DBFBT as a fluorescent marker for live-cell imaging, demonstrating its potential in tracking cellular processes in real-time (Lee et al., 2024).

Comparative Analysis with Similar Compounds

DBFBT's biological activity can be compared with other benzothiadiazole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Fluorescence |

|---|---|---|---|

| This compound (DBFBT) | Yes | Yes | Strong |

| 4-Bromo-5-chloro-2,1,3-benzothiadiazole | Moderate | No | Moderate |

| 4-Bromo-5-fluoro-2,1,3-benzothiadiazole | Yes | Moderate | Weak |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4,7-dibromo-5-fluoro-2,1,3-benzothiadiazole, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or Stille coupling reactions. For example:

- Suzuki-Miyaura : Reacting 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole with aryl boronic acids in a water/THF solvent system using Pd catalysts yields derivatives with moderate efficiency (40–70%) .

- Direct halogenation : Bromination of 5-fluoro-2,1,3-benzothiadiazole precursors using bromine or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) ensures selective substitution at the 4,7-positions .

- Key factors affecting yield include catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvent polarity, and reaction time.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Confirms substitution patterns and purity by comparing chemical shifts to known derivatives (e.g., fluoro and bromo substituents induce distinct deshielding effects) .

- Elemental analysis : Validates molecular formula (C₆H₂Br₂FN₂S) with nitrogen content typically between 13.5–15.5% .

- HPLC : Used to assess purity (>97% area% required for research-grade material) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound when encountering low yields or side reactions?

- Answer :

- Catalyst-ligand systems : Use Pd(OAc)₂ with SPhos or XPhos ligands to enhance reactivity with electron-deficient aryl bromides .

- Solvent optimization : Mixed aqueous/organic systems (e.g., H₂O/THF) improve boronic acid solubility and reduce side reactions .

- Temperature control : Reactions at 80–100°C minimize incomplete coupling while avoiding decomposition.

- Purification : Silica gel chromatography with hexane/ethyl acetate gradients resolves unreacted starting materials .

Q. What strategies address contradictory reports on the electronic effects of bromo and fluoro substituents in benzothiadiazole derivatives?

- Answer :

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify electron-withdrawing effects and predict reactivity trends .

- Comparative synthesis : Synthesize analogs (e.g., 4,7-dichloro or 5,6-difluoro derivatives) to isolate substituent contributions to optical/electronic properties .

- Electrochemical studies : Cyclic voltammetry reveals LUMO levels, showing bromo groups lower LUMO more than fluoro substituents .

Q. What role does this compound play in the development of conjugated polymers for organic electronics?

- Answer :

- As an electron-deficient monomer , it enhances charge transport in donor-acceptor polymers. For example:

- Chemical Vapor Deposition (CVD) : Copolymerization with thiophene derivatives (e.g., DTBT) produces films with hole mobilities >0.1 cm²/V·s, suitable for organic photovoltaics .

- Tuning bandgaps : Fluorine’s electronegativity reduces π-π stacking distances, improving thin-film crystallinity .

Q. How can researchers troubleshoot purification challenges after synthesizing this compound?

- Answer :

- Column chromatography : Use silica gel with a gradient elution (e.g., hexane → hexane/CH₂Cl₂ 1:1) to separate halogenated byproducts .

- Recrystallization : Dissolve crude product in hot ethanol, then slowly cool to −20°C to isolate high-purity crystals .

- Mixed solvents : For stubborn impurities, try CHCl₃/methanol (3:1) to exploit differential solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。